

Technical Guide: Physicochemical Properties of 2-Chlorophenyl Methyl Sulfone

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Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

Cat. No.: B155335

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Introduction

2-Chlorophenyl methyl sulfone is a versatile organosulfur compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its unique structural features, including the presence of a chlorine atom and a methyl sulfone group on an aromatic ring, impart specific reactivity and properties that are of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-chlorophenyl methyl sulfone**, along with detailed experimental protocols and logical workflows to aid researchers in its application and further development.

Physicochemical Properties

The fundamental physicochemical properties of **2-Chlorophenyl methyl sulfone** are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General Properties

Property	Value	Reference
CAS Number	17482-05-2	[1]
Appearance	White crystalline solid	[1]
Storage	Store at 0-8 °C	[1]

Molecular and Physical Properties

Property	Value
Molecular Formula	C ₇ H ₇ ClO ₂ S
Molecular Weight	190.65 g/mol
Melting Point	90-94 °C
Boiling Point	Not explicitly available
Solubility	General compatibility with a range of organic solvents noted, though specific quantitative data is limited.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **2-Chlorophenyl methyl sulfone**.

Synthesis of 2-Chlorophenyl Methyl Sulfone

A common and effective method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. The following is a general protocol that can be adapted for the preparation of **2-Chlorophenyl methyl sulfone** from 2-chlorophenyl methyl sulfide.

Materials:

- 2-Chlorophenyl methyl sulfide
- Hydrogen peroxide (30% aqueous solution)

- Glacial acetic acid
- Sodium hydroxide (aqueous solution, e.g., 4 M)
- Dichloromethane (or other suitable organic solvent for extraction)
- Anhydrous sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid.
- Slowly add hydrogen peroxide (30% aqueous solution, excess, e.g., 4 equivalents) to the stirred solution at room temperature.^[2] The addition should be controlled to manage any potential exotherm.
- Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting sulfide is consumed.^[2]
- Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.^[2]
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.^[2]
- Combine the organic layers and wash with water and/or brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Chlorophenyl methyl sulfone**.^[2]
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Characterization Protocols

The melting point of **2-Chlorophenyl methyl sulfone** can be determined using a standard melting point apparatus.

Procedure:

- Ensure the sample of **2-Chlorophenyl methyl sulfone** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.

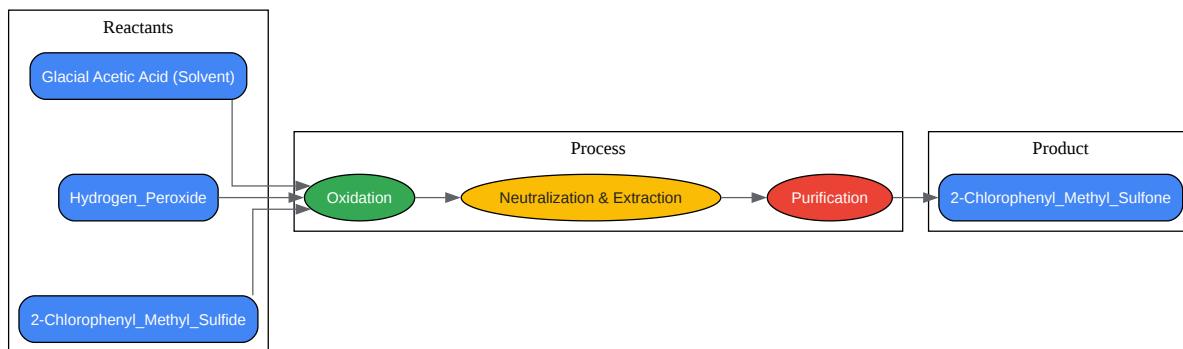
Standard spectroscopic techniques can be employed to confirm the identity and purity of the synthesized **2-Chlorophenyl methyl sulfone**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts, and the methyl protons will appear as a singlet.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfone group (typically strong bands around $1300\text{-}1350\text{ cm}^{-1}$ and $1140\text{-}1160\text{ cm}^{-1}$ for asymmetric and symmetric SO_2 stretching, respectively), as well as bands corresponding to the aromatic ring and the C-Cl bond.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Chlorophenyl methyl sulfone** via the oxidation of 2-chlorophenyl methyl sulfide.



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Caption: Synthesis workflow for **2-Chlorophenyl methyl sulfone**.

This technical guide provides a foundational understanding of the physicochemical properties of **2-Chlorophenyl methyl sulfone** for researchers and professionals in drug development and related scientific fields. The provided data and protocols are intended to facilitate the effective use and further investigation of this important chemical intermediate.

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